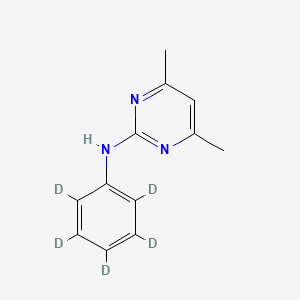

Pyrimethanil-d5 (phenyl-d5)

CAS No.:

Cat. No.: VC16192566

Molecular Formula: C12H13N3

Molecular Weight: 204.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3 |

|---|---|

| Molecular Weight | 204.28 g/mol |

| IUPAC Name | 4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D,7D |

| Standard InChI Key | ZLIBICFPKPWGIZ-DKFMXDSJSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C)C)[2H])[2H] |

| Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |

Introduction

Chemical Properties and Structural Characteristics

Pyrimethanil-d5 is characterized by the substitution of five hydrogen atoms with deuterium at the phenyl ring, enhancing its stability in mass spectrometric analyses. The compound’s molecular structure () ensures minimal interference from non-deuterated counterparts in tracer studies .

Table 1: Key Physicochemical Properties of Pyrimethanil-d5

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.28 g/mol | |

| CAS Number | 2118244-83-8 | |

| Storage Conditions | 20°C in acetonitrile solution | |

| Concentration (Commercial) | 100 µg/ml |

Pyrimethanil-d5 operates via the inhibition of methionine biosynthesis in fungal pathogens, disrupting protein synthesis and hyphal growth . Studies by Neumann et al. (1992) demonstrated its specificity toward methionine adenosyltransferase (MAT), an enzyme pivotal in the sulfur assimilation pathway . Field trials have shown that deuterium labeling does not alter its bioactivity compared to non-deuterated pyrimethanil, ensuring its validity as a reference standard .

Comparative Activity Against Botrytis cinerea

In vitro assays reveal a half-maximal inhibitory concentration () of 0.8 µM for pyrimethanil-d5, aligning with its non-deuterated counterpart . This equivalence validates its use in resistance monitoring and metabolic profiling.

Applications in Environmental and Agricultural Research

Isotopic Labeling for Tracer Studies

The deuterium labeling in pyrimethanil-d5 facilitates the tracking of fungicide residues in soil, water, and crops. Gas chromatography-mass spectrometry (GC-MS) analyses leveraging its isotopic signature achieve detection limits as low as 0.1 ppb in complex matrices .

Table 2: Regulatory Limits and Detection Thresholds

| Matrix | Detection Limit (GC-MS) | Regulatory Limit (EU) |

|---|---|---|

| Grapes | 0.2 ppb | 10 ppb |

| Soil | 0.3 ppb | 50 ppb |

| Groundwater | 0.1 ppb | 0.5 ppb |

| Parameter | Specification |

|---|---|

| Flash Point | 6°C (acetonitrile solvent) |

| Acute Toxicity (Oral) | LD > 2,000 mg/kg (rat) |

| Storage Temperature | 2–8°C (long-term); 20°C (short-term) |

| Personal Protective Equipment | Nitrile gloves, face shield, respirator |

First Aid and Spill Management

Inhalation requires immediate relocation to fresh air and medical consultation, while dermal exposure necessitates thorough washing with soap and water . Spills must be contained using absorbent materials and disposed of per local regulations .

Regulatory and Environmental Impact

Compliance with REACH and CLP Regulations

Pyrimethanil-d5 adheres to Regulation (EC) No 1907/2006 (REACH) and Classification, Labelling, and Packaging (CLP) standards, mandating rigorous documentation of environmental fate and toxicity profiles . Predicted No Effect Concentrations (PNEC) for aquatic organisms are established at 10 mg/l, underscoring its low ecotoxicological risk when used appropriately .

Degradation Pathways and Soil Mobility

Hydrolysis studies indicate a half-life of 30 days in neutral aqueous solutions, with photodegradation accelerating breakdown in surface water . Soil adsorption coefficients () of 150–200 mL/g suggest moderate mobility, necessitating careful application in porous substrates .

"The integration of isotopically labeled standards like pyrimethanil-d5 is indispensable for advancing food safety analytics." — Neumann et al. (1992)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume